Cas no 62399-70-6 (Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-)

62399-70-6 structure
Productnaam:Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-
Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-
- N-benzyl-2-methyl-N-(1-methylpyrazol-3-yl)propanamide
- SCHEMBL11558351
- DTXSID90606676
- N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
- 62399-70-6
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- Inchi: InChI=1S/C15H19N3O/c1-12(2)15(19)18(14-9-10-17(3)16-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3
- InChI-sleutel: DKZJVGGTADSBHN-UHFFFAOYSA-N
- LACHT: CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN(C=C2)C
Berekende eigenschappen
- Exacte massa: 257.15297
- Monoisotopische massa: 257.152812238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 38.1Ų
Experimentele eigenschappen
- PSA: 38.13
Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)- Gerelateerde literatuur
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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